molecular formula C9H9Cl2N B8802062 4-(2,2-Dichlorocyclopropyl)aniline

4-(2,2-Dichlorocyclopropyl)aniline

Cat. No. B8802062
M. Wt: 202.08 g/mol
InChI Key: SUXCRRZYROZECQ-UHFFFAOYSA-N
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Patent
US05011985

Procedure details

(+)-4-(2,2-Dichlorocyclopropyl)aniline (3 g, 0.015 mol) from the previous resolution was dissolved in concentrated sulphuric acid (15 ml) to which was added iced water (30 ml). With the reaction temperature maintained below 5° C., a solution of sodium nitrite (1.3 g, 0.019 mol) in distilled water (15 ml) was added. After a further 5 minutes, urea (0.27 g, 0.0045 mol) was added to eliminate excess nitrous acid. The pH of the mixture was then adjusted to 3 by addition of an aqueous solution of sodium hydroxide (10M) whilst the temperature of less than 5° C. was maintained. This mixture was then added slowly to a vigorously stirred mixture of cupric nitrate hemipentahydrate (60 g, 0.26 mol) and sodium ascorbate (2.8 g, 0.014 mol) in distilled water (530 ml) and diethyl ether (200 ml). After 5 minutes the organic phase was removed and the aqueous phase extracted with diethyl ether (3× 100 ml). The combined organic phases were washed with distilled water, dried over anhydrous magnesium sulphate and the solvent removed by evaporation under reduced pressure to afford crude (+)-4-(2,2-dichlorocyclopropyl)phenol (3.1 g) which was used directly in the following reaction.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.27 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
cupric nitrate hemipentahydrate
Quantity
60 g
Type
reactant
Reaction Step Seven
Quantity
2.8 g
Type
reactant
Reaction Step Seven
Name
Quantity
530 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1([Cl:12])[CH2:4][CH:3]1[C:5]1[CH:11]=[CH:10][C:8](N)=[CH:7][CH:6]=1.N([O-])=[O:14].[Na+].NC(N)=O.N(O)=O.[OH-].[Na+].O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+]>S(=O)(=O)(O)O.O.C(OCC)C>[Cl:1][C:2]1([Cl:12])[CH2:4][CH:3]1[C:5]1[CH:11]=[CH:10][C:8]([OH:14])=[CH:7][CH:6]=1 |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC1(C(C1)C1=CC=C(N)C=C1)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.27 g
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
cupric nitrate hemipentahydrate
Quantity
60 g
Type
reactant
Smiles
Name
Quantity
2.8 g
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Name
Quantity
530 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With the reaction temperature maintained below 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
CUSTOM
Type
CUSTOM
Details
After 5 minutes the organic phase was removed
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with diethyl ether (3× 100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1(C(C1)C1=CC=C(C=C1)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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